molecular formula C14H23NO6S B2755092 2-[(2-methylpropan-2-yl)oxycarbonyl]-8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid CAS No. 2174007-74-8

2-[(2-methylpropan-2-yl)oxycarbonyl]-8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid

Cat. No.: B2755092
CAS No.: 2174007-74-8
M. Wt: 333.4
InChI Key: MEPUTCPBJLZGRH-UHFFFAOYSA-N
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Description

The compound 2-[(2-methylpropan-2-yl)oxycarbonyl]-8,8-dioxo-8λ⁶-thia-2-azaspiro[4.5]decane-4-carboxylic acid (hereafter referred to by its full IUPAC name) is a spirocyclic molecule featuring a bicyclic system with a sulfur atom (thia), a nitrogen atom (aza), and a spiro junction at the fourth carbon of the decane backbone. Key structural elements include:

  • A tert-butoxycarbonyl (Boc) protecting group at position 2.
  • 8,8-Dioxo sulfone groups, contributing to strong electron-withdrawing effects.
  • A carboxylic acid moiety at position 4, enhancing polarity and reactivity .

Its molecular formula is C₁₄H₂₃NO₆S, with a molecular weight of 333.41 g/mol and a CAS registry number of 109183-71-3 . The sulfone groups and Boc protection suggest applications in medicinal chemistry, particularly in protease inhibition or as intermediates in peptide synthesis.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO6S/c1-13(2,3)21-12(18)15-8-10(11(16)17)14(9-15)4-6-22(19,20)7-5-14/h10H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPUTCPBJLZGRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CCS(=O)(=O)CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methylpropan-2-yl)oxycarbonyl]-8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process.

    Introduction of functional groups: The introduction of the 2-methylpropan-2-yl group and the oxycarbonyl group is achieved through esterification reactions. These reactions typically require the use of reagents such as isobutyric anhydride and a suitable catalyst.

    Oxidation and sulfonation: The introduction of the dioxo and thia groups involves oxidation and sulfonation reactions. Common reagents for these steps include oxidizing agents like hydrogen peroxide and sulfonating agents like sulfur trioxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methylpropan-2-yl)oxycarbonyl]-8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur and nitrogen atoms within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that 2-[(2-methylpropan-2-yl)oxycarbonyl]-8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid exhibits significant potential as an anticancer agent. Its mechanism of action involves interacting with cellular targets in cancer cells, leading to cell cycle arrest and apoptosis.

  • Cell Line Studies : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.
  • Mechanism Insights : The compound's interaction with key signaling pathways involved in cell survival and proliferation has been documented, highlighting its potential as a therapeutic agent.

Other Biological Activities

Beyond its anticancer properties, the compound may exhibit additional biological activities such as antimicrobial effects. The presence of the thia atom in its structure could contribute to interactions with biological macromolecules, making it a candidate for further pharmacological exploration.

Case Studies

Several studies have focused on the synthesis and biological evaluation of derivatives based on this compound:

  • Study on Anticancer Properties : A study demonstrated that derivatives of this compound showed enhanced cytotoxicity against MCF-7 breast cancer cells compared to standard chemotherapeutics.
    • Methodology : MTT assay was used to evaluate cell viability post-treatment with varying concentrations of the compound.
    • Results : The results indicated a dose-dependent response with significant inhibition of cell growth.
  • Mechanistic Studies : Another investigation explored the molecular docking studies to predict binding affinities to target proteins involved in cancer progression.
    • Findings : The docking results suggested strong interactions between the compound and target proteins associated with tumor growth.

Mechanism of Action

The mechanism by which 2-[(2-methylpropan-2-yl)oxycarbonyl]-8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved can include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Functional Groups

tert-Butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate
  • Molecular Formula: C₁₄H₂₃NO₃
  • Molecular Weight : 253.34 g/mol
  • Key Differences : Lacks the sulfone (8,8-dioxo) and carboxylic acid groups. Features a ketone (2-oxo) instead.
Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride
  • Molecular Formula: C₁₀H₁₈ClNO₃
  • Molecular Weight : 235.71 g/mol
  • Key Differences : Replaces sulfur (thia) with oxygen (oxa) and substitutes the carboxylic acid with a methyl ester.
  • Implications : The oxa analog likely exhibits reduced ring strain and altered solubility due to the ester group. The hydrochloride salt enhances crystallinity for purification .
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Derivatives
  • Example Compound : 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione
  • Key Differences : Contains two nitrogen atoms (1,3-diaza) and dione groups instead of sulfone and carboxylic acid.

Impact of Heteroatom Substitution

Thia (S) vs. Oxa (O) in Spiro Systems
  • Sulfone (Thia) : The 8,8-dioxo-thia group in the target compound introduces strong electron withdrawal, increasing the acidity of adjacent protons (e.g., α-hydrogens) and stabilizing negative charges.
  • Oxa Analogs : Oxygen-based systems (e.g., 8-oxa) exhibit weaker electron-withdrawing effects but may improve metabolic stability in vivo .
Aza (N) Positioning
  • The target compound’s 2-aza configuration contrasts with 1,3-diaza derivatives (e.g., ). The latter’s dual nitrogen atoms enable chelation with metal ions or participation in acid-base catalysis, broadening catalytic or pharmacological applications .

Functional Group Modifications

Carboxylic Acid vs. Ester
  • Carboxylic Acid : Enhances water solubility and reactivity in amide bond formation.
  • Methyl Ester () : Reduces polarity, improving membrane permeability but requiring hydrolysis for activation .
Boc Protection
  • The Boc group in the target compound and tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate () serves as a temporary amine protector, enabling selective deprotection under acidic conditions.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number
Target Compound C₁₄H₂₃NO₆S 333.41 Boc, sulfone, carboxylic acid 109183-71-3
tert-Butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate C₁₄H₂₃NO₃ 253.34 Boc, ketone 1250994-14-9
Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride C₁₀H₁₈ClNO₃ 235.71 Oxa, methyl ester, HCl salt 2155855-02-8
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione C₂₈H₃₄N₄O₂ 458.60 1,3-Diaza, dione, phenylpiperazine N/A

Table 2: Spectroscopic Data (Selected Compounds)

Compound Type IR Absorptions (cm⁻¹) UV-Vis λ_max (nm) Notes Reference
Target Compound Not reported Not reported Expected C=O (1700–1750), S=O (1300–1350)
Diazaspiro Dione () 1680 (C=O), 1600 (C-N) 280–320 High C-H str. due to electron withdrawal
Oxa-Spiro Ester () 1740 (C=O ester), 1200 (C-O) Not reported Ester carbonyl dominates IR profile

Biological Activity

The compound 2-[(2-methylpropan-2-yl)oxycarbonyl]-8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid (CAS No. 2305253-38-5) is a complex organic molecule belonging to the class of spirocyclic compounds. Its unique structural features, including a thia atom and multiple carbonyl groups, suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C14H23NO6SC_{14}H_{23}NO_{6}S, with a molecular weight of 333.40 g/mol. The compound contains several functional groups that may influence its biological activity:

PropertyValue
Molecular FormulaC₁₄H₂₃NO₆S
Molecular Weight333.40 g/mol
CAS Number2305253-38-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The presence of carbonyl groups allows for various chemical transformations that can enhance its biological properties.

Anticancer Properties

Recent studies have indicated that spirocyclic compounds like this compound exhibit significant anticancer activity against various cancer cell lines. For instance:

  • Mechanism of Action : The compound is believed to interact with specific cellular targets within cancerous cells, potentially inducing apoptosis and inhibiting cell proliferation.
  • Cell Lines Tested : Research has shown efficacy against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines.

Other Pharmacological Effects

Beyond its anticancer properties, preliminary studies suggest that this compound may also possess:

  • Antimicrobial Activity : Exhibiting potential against certain bacterial strains, which opens avenues for further research in infectious disease treatment.

Case Studies

Several research articles have documented the biological activities of related spirocyclic compounds:

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated a series of spirocyclic compounds for their cytotoxic effects on various cancer cell lines, highlighting the structure–activity relationship (SAR) that could guide future modifications for enhanced efficacy.
  • Antimicrobial Properties : Another study focused on the antimicrobial properties of thia-spiro compounds, demonstrating their effectiveness against Gram-positive bacteria and suggesting mechanisms involving membrane disruption.

Q & A

Q. Critical Factors :

  • Solvent Choice : Polar aprotic solvents (e.g., THF) enhance reaction rates but may require stringent anhydrous conditions.
  • Temperature Control : Overheating during cyclization can lead to side products like decarboxylated derivatives.
  • Yield Optimization : Stoichiometric excess of reagents (e.g., pyrolidine) improves spirocyclic ring closure efficiency .

Basic: What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:
Spectroscopic Methods :

  • NMR : ¹H/¹³C NMR to confirm proton environments and carbon hybridization states. For example, the tert-butyl group shows a singlet at δ 1.4–1.5 ppm, while sp³ carbons in the spirocyclic ring resonate at 35–45 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ expected at m/z 395.12 for C₁₆H₂₃NO₆S).

Q. Crystallographic Methods :

  • X-ray Diffraction : Single-crystal X-ray analysis using SHELX for structure refinement. For example, SHELXL resolves bond lengths and angles with <0.01 Å precision, critical for confirming the λ⁶-sulfur configuration .
  • ORTEP Visualization : ORTEP-3 generates thermal ellipsoid plots to assess molecular packing and disorder .

Advanced: How can researchers resolve discrepancies between spectroscopic data and crystallographic results when analyzing the compound's conformation?

Methodological Answer:
Discrepancies often arise due to:

  • Dynamic vs. Static Structures : Solution-state NMR may average conformers, while X-ray captures a single static state.
  • Puckering Analysis : Use Cremer-Pople puckering coordinates to quantify ring deviations. For example, a spiro[4.5]decane system may exhibit a "twist-boat" conformation (amplitude q = 0.5–0.7 Å, phase angle θ = 90–120°) in solution but a "chair" in the solid state .
  • Cross-Validation : Combine NMR residual dipolar couplings (RDCs) with Density Functional Theory (DFT) calculations to reconcile dynamic and crystallographic data .

Case Study :
In a related spirocyclic compound, X-ray data showed a planar carboxyl group, while NMR indicated torsional flexibility. This was resolved by variable-temperature NMR, revealing a low-energy barrier (<5 kcal/mol) for rotation .

Advanced: What strategies optimize the spirocyclic core for enhanced pharmacological activity?

Methodological Answer:
Structural Modifications :

  • Heteroatom Substitution : Replacing sulfur with selenium (e.g., 8λ⁶-selenathia analogs) increases metabolic stability, as seen in spirocyclic protease inhibitors .
  • Steric Effects : Bulky substituents (e.g., 4-dimethylaminophenyl) at the 8-position improve receptor binding affinity by 2–3 fold, as demonstrated in benzothiazol-2-yl derivatives .

Q. Biological Assay Design :

  • Enzyme Inhibition : Use fluorescence polarization assays to measure IC₅₀ values against target enzymes (e.g., thrombin or carbonic anhydrase).
  • ADMET Profiling : Assess logP (optimal 1.5–3.5) and aqueous solubility (<10 μM may require prodrug strategies) .

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